molecular formula C11H14N2 B1672134 Gramine CAS No. 87-52-5

Gramine

Cat. No. B1672134
M. Wt: 174.24 g/mol
InChI Key: OCDGBSUVYYVKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07105506B2

Procedure details

To a solution of indole (46.8 g, 0.40 mmol) in glacial AcOH (200 mL) at 0° C. under a nitrogen blanket was added isopropylamine (37.6 mL, 0.44 mol) over a period of 10 minutes. To a cold solution was added a solution of acetaldehyde (22.4 mL, 0.44 mL) in benzene (60 mL) over 30 minutes. The resulting brown solution was stirred at 0° C. for 24 hours, after which the reaction mixture was poured into 400 mL of ice water. The mixture was extracted with Et2O (3×200 mL). The combined ether extracts were extracted with 0.5 N HCl (3×150 mL) and the combined aqueous extracts were washed with Et2O (2×200 mL). The combined aqueous extracts were cooled to 0° C., then made basic with 50% aqueous NaOH to pH 12. The precipitate was extracted with CH2Cl2 (3×300 mL) and the combined extracts were washed with brine (200 mL), dried over Na2SO4, filtered, and the solvent was removed under reduced pressure to afford Intermediate 15 as a yellow semisolid (30 g, 37%): TLC Rf (1:1 CH2Cl2/EtOAc)=0.11.
Quantity
46.8 g
Type
reactant
Reaction Step One
Quantity
37.6 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
22.4 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three
Yield
37%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=CC=CC=2)[CH:3]=[CH:2]1.[CH:10]([NH2:13])([CH3:12])[CH3:11].[CH:14](=O)C.[CH:17]1[CH:22]=CC=C[CH:18]=1>CC(O)=O>[CH3:14][N:1]([CH2:2][C:3]1[C:11]2[CH:18]=[CH:17][CH:22]=[CH:12][C:10]=2[NH:13][CH:4]=1)[CH3:9]

Inputs

Step One
Name
Quantity
46.8 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
37.6 mL
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
22.4 mL
Type
reactant
Smiles
C(C)=O
Name
Quantity
60 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
ice water
Quantity
400 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting brown solution was stirred at 0° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with Et2O (3×200 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined ether extracts were extracted with 0.5 N HCl (3×150 mL)
WASH
Type
WASH
Details
the combined aqueous extracts were washed with Et2O (2×200 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The combined aqueous extracts were cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The precipitate was extracted with CH2Cl2 (3×300 mL)
WASH
Type
WASH
Details
the combined extracts were washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CN(C)CC1=CNC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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